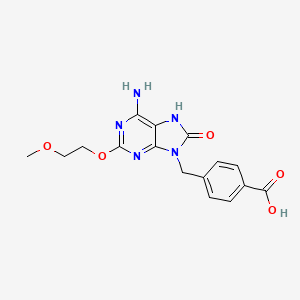

TLR7 agonist T7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'agoniste du TLR7 T7 est une petite molécule qui active le récepteur de type Toll 7, un récepteur de reconnaissance de motifs impliqué dans la réponse immunitaire innée. Ces récepteurs sont principalement exprimés sur les cellules présentatrices d'antigènes telles que les cellules dendritiques et les macrophages. L'activation du récepteur de type Toll 7 conduit à la production de cytokines pro-inflammatoires et d'interférons de type I, qui jouent un rôle crucial dans l'immunité antivirale et antitumorale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Par exemple, le composé 7 (1 g, 2,5 mmol) est dissous dans du méthanol anhydre, suivi de l'ajout d'un excès de méthylate de sodium. Le mélange réactionnel est ensuite chauffé à 65°C pendant 1 heure .

Méthodes de production industrielle

La production industrielle de l'agoniste du TLR7 T7 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction afin de garantir une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

L'agoniste du TLR7 T7 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution nucléophile impliquent généralement des réactifs comme le méthylate de sodium et divers halogénoalcanes.

Principaux produits

Les principaux produits de ces réactions sont généralement des versions modifiées de la molécule d'agoniste du TLR7 T7 d'origine, avec différents substituants ou groupes fonctionnels introduits pour améliorer ou modifier son activité biologique .

Applications de la recherche scientifique

L'agoniste du TLR7 T7 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés imidazoquinoléine.

Biologie : Étudié pour son rôle dans la modulation de la réponse immunitaire, en particulier dans le contexte de l'immunité antivirale et antitumorale.

Industrie : Applications potentielles dans le développement de nouveaux agents immunothérapeutiques et d'adjuvants de vaccins.

Mécanisme d'action

Le mécanisme d'action de l'agoniste du TLR7 T7 implique l'activation du récepteur de type Toll 7, qui est exprimé sur la membrane des endosomes. Lors de l'activation, le récepteur de type Toll 7 déclenche la voie dépendante de MYD88, conduisant à la production de cytokines pro-inflammatoires et d'interférons de type I. Cette activation améliore les capacités de présentation d'antigènes des cellules dendritiques et des macrophages, conduisant à une réponse immunitaire adaptative robuste .

Applications De Recherche Scientifique

TLR7 agonist T7 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of imidazoquinoline derivatives.

Biology: Investigated for its role in modulating the immune response, particularly in the context of antiviral and antitumor immunity.

Industry: Potential applications in the development of new immunotherapeutic agents and vaccine adjuvants.

Mécanisme D'action

The mechanism of action of TLR7 agonist T7 involves the activation of Toll-like receptor 7, which is expressed on the membrane of endosomes. Upon activation, Toll-like receptor 7 triggers the MYD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the antigen-presenting capabilities of dendritic cells and macrophages, leading to a robust adaptive immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

Imiquimod : Une imidazoquinoléine synthétique qui active le récepteur de type Toll 7 et est utilisée comme traitement topique pour certaines affections cutanées.

Resiquimod : Une autre imidazoquinoléine qui active à la fois le récepteur de type Toll 7 et le récepteur de type Toll 8, avec des applications dans les thérapies antivirales et anticancéreuses.

Unicité

L'agoniste du TLR7 T7 est unique dans ses modifications structurelles spécifiques, qui améliorent son activité agoniste et sa sélectivité pour le récepteur de type Toll 7.

Activité Biologique

TLR7 agonist T7, also known as 1V209, is a small molecule that activates Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response. This compound has garnered attention for its potential applications in immunotherapy, particularly in cancer treatment and vaccine development. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Target and Mode of Action

TLR7 is an intracellular receptor primarily located in the endosomal compartments of immune cells. Upon binding with this compound, a series of biochemical pathways are activated. The interaction triggers conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88, which subsequently activates downstream signaling pathways involving IRAK4 and TRAF6. This cascade results in the activation of transcription factors like NF-κB and IRF7, promoting the expression of pro-inflammatory cytokines and type I interferons .

Biochemical Pathways

The activation of TLR7 by T7 leads to several key outcomes:

- Enhanced Dendritic Cell Activation : This results in improved antigen presentation and stimulation of T cell responses.

- Cytokine Production : Increased levels of cytokines such as TNF-α, IL-12, and IFN-γ are observed, which are critical for mounting an effective immune response .

- Immune Modulation : TLR7 agonists can break immune tolerance, which is particularly beneficial in chronic infections like hepatitis B virus (HBV) where immune evasion is a challenge .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with dose-proportional absorption. It is transported to endosomal compartments via adaptor proteins such as UNC93B1, where it exerts its effects. The compound has shown tissue-retaining activity, stimulating local cytokine and chemokine expression for up to seven days post-administration .

Case Study 1: Cancer Immunotherapy

In a study combining this compound with a ROR1-based vaccine for breast cancer treatment, significant increases in cytokine production were noted. This led to enhanced cytotoxic activity of CD8+ T cells against tumor cells . The combination therapy demonstrated a synergistic effect, indicating that TLR7 activation can significantly boost anti-tumor immunity.

Case Study 2: Hepatitis B Vaccine Development

A recent study evaluated the use of this compound as an adjuvant in an HBV therapeutic vaccine. The results indicated that T7 could induce robust HBsAg-specific immune responses compared to traditional adjuvants like Alum. The study highlighted that T7 not only increased antibody titers but also stimulated a strong Th1-type cellular response, breaking immune tolerance in HBV mouse models .

Data Table: Summary of Biological Activity

Propriétés

IUPAC Name |

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATISKRYGYNSRNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.